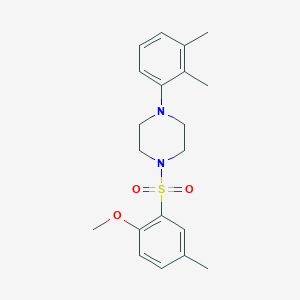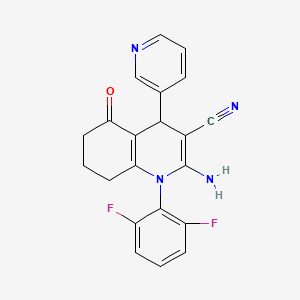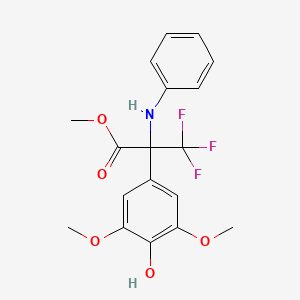![molecular formula C27H33F3O2 B11506244 (16E)-16-[4-(trifluoromethyl)benzylidene]androst-5-ene-3,17-diol](/img/structure/B11506244.png)
(16E)-16-[4-(trifluoromethyl)benzylidene]androst-5-ene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves multi-step organic reactions. The key steps may include:
- Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Formation of the methylene bridge through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the methylene bridge or other unsaturated regions.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the trifluoromethyl group or other aromatic regions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription factors or epigenetic markers.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated aromatics: Compounds with trifluoromethyl groups attached to aromatic rings.
Uniqueness
The uniqueness of (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL lies in its combination of a cyclopenta[a]phenanthrene core with a trifluoromethyl group and a methylene bridge, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C27H33F3O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(16E)-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H33F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-7,13,20-24,31-32H,8-12,14-15H2,1-2H3/b17-13+ |
Clave InChI |
IVXHYDUXTYURSY-GHRIWEEISA-N |
SMILES isomérico |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4O)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11506161.png)
![3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11506162.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11506166.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11506180.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide](/img/structure/B11506188.png)
![3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11506191.png)
![1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11506221.png)

![N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide](/img/structure/B11506229.png)
![N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]benzamide](/img/structure/B11506247.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B11506251.png)
![5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506256.png)
